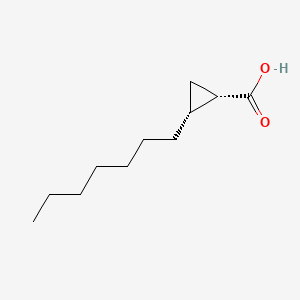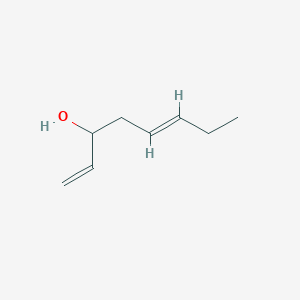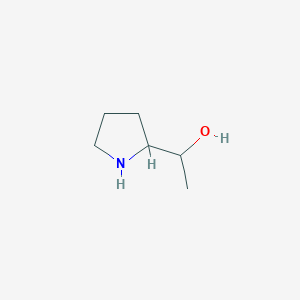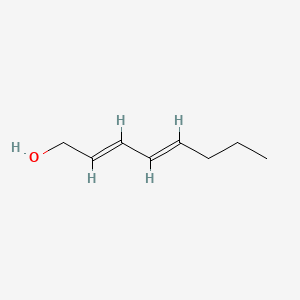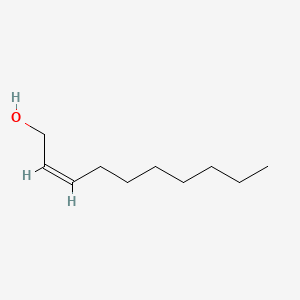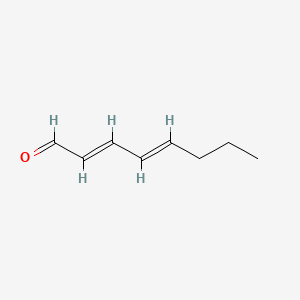
3,4-Dimethoxy-d6-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-d6-benzaldehyde, also known as Veratraldehyde-d6, is a deuterium-labeled derivative of 3,4-Dimethoxybenzaldehyde. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications. The molecular formula of this compound is C9H4D6O3, and it has a molecular weight of 172.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-d6-benzaldehyde typically involves the deuteration of 3,4-Dimethoxybenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the compound can be synthesized by reacting 3,4-Dimethoxybenzaldehyde with deuterated methanol (CD3OD) in the presence of a deuterium exchange catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-d6-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-Dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it to 3,4-Dimethoxybenzyl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions
Major Products
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3,4-Dimethoxy-d6-benzaldehyde is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the pathways of aromatic compounds.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-d6-benzaldehyde involves its interaction with molecular targets through its aldehyde functional group. The deuterium atoms in the compound can influence the reaction kinetics and metabolic pathways, leading to different biological effects compared to its non-deuterated counterpart. The presence of methoxy groups also enhances its reactivity in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: The non-deuterated form of 3,4-Dimethoxy-d6-benzaldehyde.
3,4,5-Trimethoxybenzaldehyde: Contains an additional methoxy group, leading to different reactivity.
2,5-Dimethoxybenzaldehyde: Has methoxy groups at different positions on the benzene ring
Uniqueness
This compound is unique due to its deuterium labeling, which makes it valuable for isotope labeling studies and tracing experiments. The deuterium atoms provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Properties
CAS No. |
1162658-05-0 |
|---|---|
Molecular Formula |
C9H4D6O3 |
Molecular Weight |
172.21 |
Purity |
95% min. |
Synonyms |
3,4-Dimethoxy-d6-benzaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


